molecular formula C11H11NO5 B14301302 2-(4-Nitrophenoxy)ethyl prop-2-enoate CAS No. 115382-67-7

2-(4-Nitrophenoxy)ethyl prop-2-enoate

Cat. No.: B14301302
CAS No.: 115382-67-7
M. Wt: 237.21 g/mol
InChI Key: UXXUZRZICNTQLT-UHFFFAOYSA-N
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Description

2-(4-Nitrophenoxy)ethyl prop-2-enoate is an organic compound characterized by a nitro-substituted phenoxy group linked via an ethyl ester to a propenoate (acrylate) moiety. Its molecular formula is C₁₁H₁₁NO₅, with a molecular weight of 237.21 g/mol. The nitro group at the para position of the phenyl ring confers strong electron-withdrawing properties, influencing reactivity and interactions with biological or chemical systems. The compound is typically synthesized via esterification of 4-nitrophenoxyethanol with prop-2-enoic acid under acidic conditions. Applications span organic synthesis, polymer chemistry, and pharmaceutical research, where its reactivity and structural motifs are exploited for designing functional materials or bioactive molecules .

Properties

CAS No.

115382-67-7

Molecular Formula

C11H11NO5

Molecular Weight

237.21 g/mol

IUPAC Name

2-(4-nitrophenoxy)ethyl prop-2-enoate

InChI

InChI=1S/C11H11NO5/c1-2-11(13)17-8-7-16-10-5-3-9(4-6-10)12(14)15/h2-6H,1,7-8H2

InChI Key

UXXUZRZICNTQLT-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OCCOC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenoxy)ethyl prop-2-enoate typically involves the reaction of 4-nitrophenol with 2-chloroethyl prop-2-enoate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where the reactants are continuously fed, and the product is continuously removed. This approach enhances the efficiency and yield of the reaction while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenoxy)ethyl prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The ethoxyethyl chain can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted ethoxyethyl derivatives.

Scientific Research Applications

2-(4-Nitrophenoxy)ethyl prop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenoxy)ethyl prop-2-enoate involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The ethoxyethyl chain and prop-2-enoate moiety can participate in various chemical reactions, contributing to the compound’s overall reactivity and biological activity.

Comparison with Similar Compounds

Structural Variations and Electronic Effects

The compound’s reactivity and applications are best understood through comparisons with derivatives differing in substituent groups, ester linkages, or aromatic substitution patterns. Below is an analysis of key analogs:

Table 1: Structural and Electronic Comparison
Compound Name Key Structural Features Electronic Effects Applications
2-(4-Nitrophenoxy)ethyl prop-2-enoate 4-Nitrophenoxy, ethyl ester, propenoate Strong electron withdrawal (NO₂) Polymer crosslinking, enzyme substrates
Ethyl 2-methyl-3-(4-nitrophenyl)prop-2-enoate Methyl substitution at C2, nitro at C4 Steric hindrance + electron withdrawal Pharmaceutical intermediates
Methyl 2-(2-nitrophenyl)prop-2-enoate Nitro at ortho position, methyl ester Moderate electron withdrawal UV-absorbing materials
Ethyl (2E)-3-(2-bromo-4-trifluoromethylphenyl)prop-2-enoate Bromo and CF₃ groups, E-configuration Enhanced halogen bonding, lipophilicity Anticancer agents
2-(4-Nitrophenoxy)ethyl acetate Acetate ester instead of propenoate Reduced conjugation Solvent-based reactions

Key Observations :

  • Nitro Position: Para-nitro (as in the target compound) maximizes electron withdrawal, enhancing electrophilicity for nucleophilic substitution or Michael addition reactions. Ortho-nitro derivatives (e.g., Methyl 2-(2-nitrophenyl)prop-2-enoate) exhibit steric hindrance, reducing reactivity .
  • Ester Groups: Propenoate esters (vs. acetate) enable conjugation, facilitating polymerization or participation in Diels-Alder reactions. Ethyl esters balance solubility and hydrolysis rates compared to methyl analogs .
  • Substituent Diversity : Halogen or trifluoromethyl groups (e.g., in ’s compound) increase lipophilicity and binding affinity to hydrophobic biological targets .

Reactivity and Functional Group Interactions

Hydrolysis Kinetics

The nitro group accelerates ester hydrolysis by polarizing the carbonyl group. Comparative studies show:

  • This compound: Hydrolyzes 5× faster than its 2-nitrophenoxy analog due to stronger electron withdrawal .
  • Ethyl 2-methyl-3-(4-nitrophenyl)prop-2-enoate: Methyl substitution at C2 slows hydrolysis by 30% compared to non-methylated analogs, highlighting steric effects .
Polymerization Potential

The propenoate group in the target compound undergoes radical polymerization more readily than saturated esters (e.g., 2-(4-Nitrophenoxy)ethyl acetate), forming crosslinked polymers used in photoresists or drug delivery systems .

Key Insights :

  • The nitro group’s electron-withdrawing nature enhances interactions with enzyme active sites, making the target compound a candidate for protease inhibitor design.
  • Chlorinated analogs (e.g., ) exhibit broader antimicrobial activity due to increased membrane permeability .

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